Bienvenue dans la boutique en ligne BenchChem!

actinomycin D

Cancer Therapeutics Cytotoxicity Assay Natural Product Screening

Actinomycin D (dactinomycin, CAS 50-76-0) is the only FDA-approved actinomycin—distinct from generic mixtures or C2/C3/X2 analogs that differ in DNA sequence specificity and cytotoxic potency. As a rapid DNA intercalator triggering immediate RNA Pol II arrest, it serves as the essential reference standard for benchmarking novel anticancer agents. Its high fermentation titer (~458 mg/L) makes it the cost-efficient model for process optimization. For drug delivery research, unformulated Actinomycin D is mandatory as the toxicity comparator. Insist on CAS 50-76-0 for reproducible, clinically relevant outcomes.

Molecular Formula C62H86N12O16
Molecular Weight 1255.4 g/mol
Cat. No. B7765675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameactinomycin D
Molecular FormulaC62H86N12O16
Molecular Weight1255.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
InChIInChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)
InChIKeyRJURFGZVJUQBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

Actinomycin D: Validated Procurement Guide for the FDA-Approved DNA Intercalator and Transcription Inhibitor for Oncology Research


Actinomycin D (dactinomycin, Cosmegen®) is a natural chromopeptide antibiotic produced by Streptomyces species, characterized by a central phenoxazone chromophore covalently linked to two identical cyclic pentapeptide lactone rings [1]. It functions as a sequence-specific DNA intercalator with a preference for 5'-NGCN-3' motifs, particularly (G-C).(G-C) steps, where it stabilizes topoisomerase I-DNA covalent complexes and blocks RNA polymerase II (Pol II) elongation during transcription [2][3]. Approved by the FDA in 1964 and currently listed on the World Health Organization's List of Essential Medicines, it remains a cornerstone agent for the treatment of specific pediatric solid tumors and gestational trophoblastic neoplasia [4][5]. While other actinomycin analogs exist, Actinomycin D is the most clinically established and widely used member of this class, offering a well-characterized mechanism of action and a defined, albeit narrow, therapeutic window [1].

Critical Distinctions in Actinomycin D Procurement: Why Analogs Are Not Interchangeable


The actinomycin family, including C2, C3, X2, and various synthetic analogs, comprises a diverse set of molecules with critical variations in peptide composition, DNA binding affinity, and antitumor spectrum [1]. Attempting to substitute Actinomycin D with a generic 'actinomycin mixture' or a structurally similar analog can lead to significant deviations in experimental outcomes and, in a clinical context, therapeutic failure. The primary reasons are threefold: 1) Structural differences, such as the presence of D-alloisoleucine in actinomycin C2 and C3 versus D-valine in Actinomycin D, alter the molecule's interaction with the DNA minor groove and impact sequence specificity [2]. 2) This structural variation translates directly into divergent cytotoxic potencies, as exemplified by actinomycin X2's superior activity against certain tumor cell lines compared to Actinomycin D, and the inferior in vivo activity of Act-2-hydroxy-C3 [3][4]. 3) Even advanced synthetic analogs like RAD III demonstrate superior in vivo efficacy and reduced toxicity compared to the parent compound, further underscoring that performance is exquisitely sensitive to chemical modifications [5]. Therefore, for reproducible, clinically relevant research, sourcing and specifying the exact compound—Actinomycin D—is non-negotiable. The following quantitative evidence guide details precisely where Actinomycin D differentiates itself.

Actinomycin D vs. Analogs: A Quantitative Comparative Evidence Matrix for Informed Selection


Comparative Cytotoxicity: Actinomycin D vs. Actinomycin X2 in Human Cancer Cell Lines

In a direct head-to-head study, actinomycin D demonstrated potent but variable cytotoxicity against a panel of human tumor cell lines (MCF-7, K562, A549). In the same assay, its structural analog, actinomycin X2, was found to be significantly more potent, with IC50 values in the sub-nanomolar range [1]. This highlights that even minor structural variations within the actinomycin class result in major differences in anticancer potency. For procurement, this means that actinomycin X2 may be a superior lead candidate for further development, but actinomycin D remains the standard reference compound due to its extensive clinical and preclinical characterization.

Cancer Therapeutics Cytotoxicity Assay Natural Product Screening

Comparative In Vivo Antitumor Efficacy: Actinomycin D vs. Analogs in Rodent Models

In vivo studies directly comparing actinomycin D with several analogs reveal that its antitumor activity is not always superior and can be exceeded by synthetic derivatives. In mice bearing Ridgway osteogenic sarcoma (ROS), analogs like azetomicin I and Act III demonstrated antitumor activities 'greater than was found using Act D' [1]. Furthermore, in a separate study, the synthetic 'reverse' analog RAD III demonstrated 'superiority to AMD in several experimental tumors' including P388 leukemia, B16 melanoma, and a human colon adenocarcinoma CX-1 xenograft, while also showing reduced toxicity [2]. This evidence underscores that Actinomycin D is not the most potent analog in all contexts; its value lies in its status as the clinically validated parent molecule.

In Vivo Pharmacology Xenograft Models Antitumor Activity

Fermentation Titer and Bioproduction Yield: Actinomycin D vs. Actinomycin X2

In an optimized fermentation process using a marine-derived Streptomyces heliomycini strain, the production titer of actinomycin D was substantially higher than that of its co-produced analog, actinomycin X2 [1]. This quantitative difference in bioproduction efficiency has direct implications for industrial sourcing and procurement costs. Higher fermentation titers for Actinomycin D contribute to its greater commercial availability and lower per-unit cost compared to less efficiently produced analogs, reinforcing its position as the economically viable choice for large-scale research and clinical manufacturing.

Bioprocess Engineering Fermentation Natural Product Production

Advanced Formulation: Nanoparticle-Encapsulated Actinomycin D vs. Free Drug in Tolerability

A major limitation of Actinomycin D is its severe systemic toxicity. A direct comparative study in rats evaluated the tolerability of a nanoparticle-encapsulated formulation of Actinomycin D (NP-ACT D) against the free drug [1]. The results demonstrated a profound reduction in mortality with the nanoparticle formulation, highlighting a critical differentiator for procurement in advanced research applications. This evidence supports the selection of specialized formulations over standard Actinomycin D for studies where improving the therapeutic index is a primary objective.

Nanomedicine Drug Delivery Toxicology

Concentration-Dependent Selectivity of Transcription Inhibition: Actinomycin D vs. Other Inhibitors

The selectivity profile of Actinomycin D's transcription inhibition is highly concentration-dependent. At low concentrations (0.01 µg/ml), it selectively impairs rRNA synthesis and nucleolar function while permitting pre-mRNA synthesis in HeLa cells [1]. In contrast, at higher concentrations (up to 1 µg/ml), it induces widespread apoptosis. A comparative review of transcription inhibitors further classifies Actinomycin D's action as 'fast but its selectivity is poor' compared to the highly selective but slow-acting α-amanitin, which is specific for RNAP II and III [2]. This differential profile positions Actinomycin D as the preferred tool when rapid, broad-spectrum transcriptional shutdown is required, whereas α-amanitin is chosen for experiments demanding high polymerase specificity.

Transcription Molecular Biology Mechanism of Action

Actinomycin D: Recommended Procurement Scenarios Based on Validated Evidence


Scenario 1: Establishing a Reference Standard in Novel Anticancer Drug Discovery

When screening a new library of compounds or novel actinomycin analogs for anticancer activity, Actinomycin D should be procured as the essential reference standard. Its extensive clinical history and well-characterized in vitro and in vivo activity, even when surpassed by newer analogs like RAD III or azetomicin I [1][2], provide an indispensable baseline for benchmarking potency, therapeutic index, and mechanism of action. This ensures that the performance of new chemical entities is evaluated against a known and validated comparator.

Scenario 2: Large-Scale Bioproduction and Process Development

For academic or industrial groups focused on optimizing the fermentation and production of actinomycins, Actinomycin D is the preferred choice. Its significantly higher fermentation titer (458.0 ± 76.3 mg/L) compared to co-produced analogs like actinomycin X2 (283.4 ± 75.3 mg/L) makes it a more efficient and cost-effective model compound [1]. Research aimed at further improving yields, developing downstream purification processes, or engineering biosynthetic pathways will benefit from the superior baseline productivity of Actinomycin D.

Scenario 3: Developing Advanced Formulations to Mitigate Toxicity

In projects specifically targeting the improvement of Actinomycin D's therapeutic index through advanced drug delivery systems, procurement of the free drug is mandatory as a comparator. Studies on nanoparticle encapsulation have shown a dramatic reduction in mortality from >90% (free drug) to 0% (NP-ACT D) in animal models [1]. Researchers developing liposomal, polymeric, or other targeted formulations require the unformulated compound to serve as a control, allowing for the quantitative assessment of how much the new delivery system improves tolerability and reduces systemic toxicity.

Scenario 4: Rapid, Broad-Spectrum Inhibition of Transcription in Molecular Biology

Actinomycin D is the reagent of choice for experiments requiring fast and comprehensive shutdown of DNA-dependent RNA synthesis. Unlike the highly selective but slow-acting α-amanitin, Actinomycin D acts rapidly to intercalate into DNA and stall elongating RNA polymerases [1]. This makes it ideal for time-sensitive assays such as pulse-chase experiments, measuring RNA stability, or any protocol where immediate transcriptional arrest is paramount. Procurement should specify Actinomycin D over other inhibitors when speed of action is a critical experimental parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for actinomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.